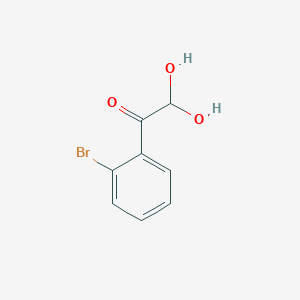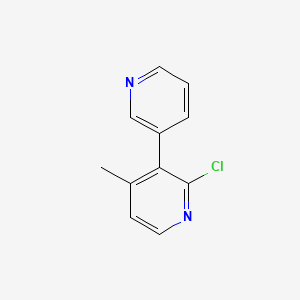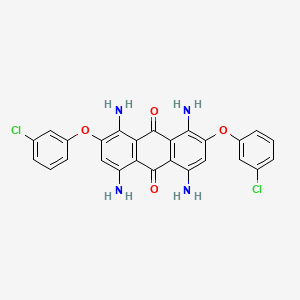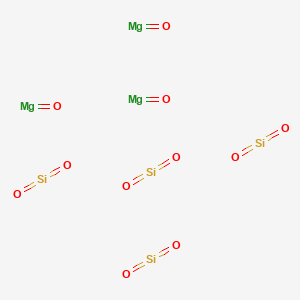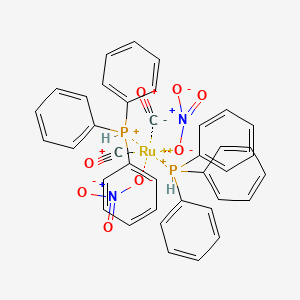
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-1-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, featuring a hydroxyl group, a methyl group, and an isopropenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- can be achieved through several methods. One common approach involves the hydrogenation of carvone, a ketone found in caraway oil, using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the desired compound. The extracted oils are subjected to hydrogenation processes to convert carvone to 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carvone or carvacrol.
Reduction: Formation of menthol or isomenthol.
Substitution: Formation of halogenated derivatives like 2-chloro-2-cyclohexen-1-ol.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for natural preservatives.
Medicine: Investigated for its anti-inflammatory and analgesic effects, which could lead to the development of new therapeutic agents.
Industry: Employed in the fragrance and flavor industry due to its pleasant aroma and taste.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and pain.
Analgesic Effects: The compound modulates the activity of pain receptors and pathways, providing relief from pain.
Comparación Con Compuestos Similares
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- can be compared with other similar compounds such as:
Carvone: A ketone with a similar structure but lacks the hydroxyl group. It is used in flavoring and fragrance applications.
Menthol: A saturated alcohol with a similar structure but lacks the double bond. It is widely used in medicinal and cosmetic products for its cooling effect.
Carvacrol: A phenolic compound with a similar structure but contains a hydroxyl group attached to an aromatic ring.
These comparisons highlight the unique properties and applications of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl-, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H22O |
|---|---|
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2-methyl-5-prop-1-en-2-yl-1-propylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-5-8-13(14)9-12(10(2)3)7-6-11(13)4/h6,12,14H,2,5,7-9H2,1,3-4H3 |
Clave InChI |
DDKNOVOUCIPKFK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC(CC=C1C)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)
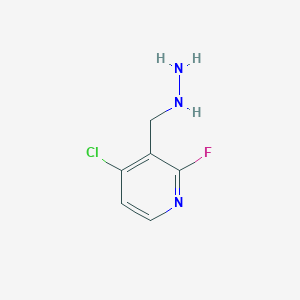
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
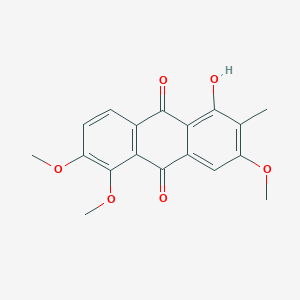
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
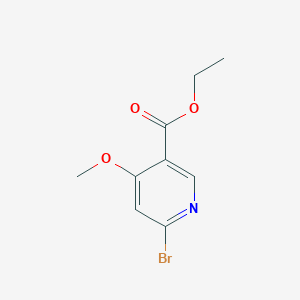
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

